3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea
Description
Properties
IUPAC Name |
1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-14-9(16)15-6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXIVGATQZQWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of 4-(trifluoromethyl)benzylamine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Properties
Research indicates that 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea exhibits promising anti-cancer activities. It has been evaluated for its efficacy against various tumor cell lines, demonstrating significant inhibitory effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to the compound's biological activity. For instance, studies have shown that modifications of urea derivatives can lead to potent inhibitors of cancer cell proliferation, with IC50 values indicating effective concentration levels for therapeutic applications .
Mechanism of Action
The compound interacts with specific enzymes and receptors, suggesting potential pathways for therapeutic effects. The electron-withdrawing nature of the trifluoromethyl group facilitates nucleophilic attacks, allowing the compound to engage in various biochemical interactions that may lead to apoptosis in cancer cells.
Agrochemicals
This compound is also explored for its applications in agrochemicals. Its structural characteristics allow it to function as a herbicide or pesticide by disrupting biochemical pathways in target organisms. The ability to form stable complexes with biological macromolecules enhances its effectiveness as a plant protection agent.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as hydrolysis, substitution, and coupling to form more complex molecules. This versatility makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Study on Anti-Cancer Activity : A study evaluated various urea derivatives for their antiproliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The findings indicated that compounds similar to this compound exhibited significant inhibition comparable to established chemotherapeutics like sorafenib .
- Synthesis and Biological Evaluation : Another research focused on synthesizing new derivatives based on the urea structure and assessing their biological activities. The results highlighted the potential of these compounds as anti-cancer agents, emphasizing the importance of the urea moiety in drug design .
Mechanism of Action
The mechanism of action of 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity towards its targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Table 1: Selected Urea Derivatives and Their Properties
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhances thermal stability, as seen in the high melting points (e.g., 198–200°C for 1f ). The target compound’s 4-(trifluoromethyl)benzyl group likely confers similar stability.
- Synthetic Yields : Yields for trifluoromethyl-containing analogs range from 70–88%, suggesting efficient synthesis despite steric and electronic challenges. The target compound’s methyl group may further improve yield by reducing steric hindrance compared to bulkier substituents.
- Mass Spectrometry : The ESI-MS data correlate with molecular weight differences. For instance, 11m , with two trifluoromethyl groups, has a higher m/z (602.2) than 11d (534.1), which has one trifluoromethyl group. The target compound’s molecular weight would fall between these values, depending on its exact structure.
Functional Group Impact on Bioactivity
- Trifluoromethyl Groups : Compounds like 11d and 11k demonstrate that the trifluoromethyl group enhances lipophilicity and metabolic stability, critical for drug penetration. The target compound’s 4-(trifluoromethyl)benzyl group may similarly improve bioavailability.
- The absence of this motif in the target compound may simplify its pharmacokinetic profile.
Biological Activity
3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is a compound that has garnered attention in various fields, particularly in pharmacology and agricultural science, due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
The compound can be synthesized through the reaction of 4-(trifluoromethyl)benzaldehyde with methyl isocyanate in the presence of a suitable base. The resulting product can be purified via recrystallization. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm its structure and purity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it can inhibit specific signal transduction pathways associated with tumor growth. For instance, it has been reported to affect cell proliferation in various cancer cell lines, demonstrating promising IC50 values comparable to established anticancer agents:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| A549 | 2.39 | Comparable to sorafenib (2.12) |
| HCT-116 | 3.90 | Comparable to sorafenib (2.25) |
These findings suggest that the compound could serve as a lead candidate for further drug development targeting cancer therapies .
Insecticidal Properties
In addition to its anticancer potential, this compound has demonstrated effectiveness as an insecticide against various pests such as aphids and whiteflies. Its mechanism involves disrupting the normal physiological processes of these insects, leading to mortality and reduced reproductive capabilities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Signal Transduction Pathways: The compound inhibits pathways that are crucial for cancer cell survival and proliferation.
- Enzyme Inhibition: It has been investigated for its potential to inhibit certain enzymes involved in metabolic processes within both cancerous cells and insects.
Toxicity and Safety
Toxicity studies have shown that this compound possesses low acute toxicity in animal models such as rats. However, long-term exposure may result in adverse effects, necessitating careful handling and safety precautions during laboratory use.
Current Research Trends
Ongoing research is focused on expanding the understanding of this compound's biological activities:
- Studies are investigating its efficacy against additional cancer types beyond those initially tested.
- Research is also exploring its potential use in combination therapies to enhance anticancer effects while mitigating resistance mechanisms observed in various tumors.
Case Studies
Recent studies highlight the compound's potential:
- Antitumor Activity: A study demonstrated that treatment with this urea derivative significantly reduced tumor size in xenograft models when compared to controls.
- Insect Control Efficacy: Field trials indicated that formulations containing this compound led to a marked decrease in pest populations without adversely affecting beneficial insects.
Q & A
Q. How can synthesis conditions for 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea be optimized to improve yield and purity?
Methodological Answer:
- Temperature Control : Maintain mild temperatures (e.g., 25–40°C) to minimize side reactions like decomposition of the trifluoromethyl group.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity while avoiding nucleophilic interference.
- pH Adjustment : Optimize pH to stabilize intermediates; urea formation often requires slightly acidic conditions (pH 5–6).
- Purification Techniques : Employ column chromatography with gradients of ethyl acetate/hexane or use recrystallization with ethanol/water mixtures. Validate purity via HPLC (>95%) and confirm structure with H/C NMR .
Q. What analytical techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, particularly if single crystals are obtainable. SHELXL is robust for small-molecule refinement .
- Spectroscopic Methods :
- NMR : Assign peaks for the methyl group (~1.5–2.0 ppm in H NMR) and trifluoromethyl-phenyl moiety (distinct F NMR shifts at ~-60 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H] ion.
- FT-IR : Identify urea C=O stretching (~1640–1680 cm) and N-H vibrations (~3300 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Key Substituent Modifications :
- Trifluoromethyl Group : Retain this moiety for enhanced metabolic stability and lipophilicity, as seen in analogs with improved target binding .
- Benzyl Linker : Replace with heterocyclic spacers (e.g., morpholine or piperazine) to modulate solubility and target affinity, as demonstrated in related urea derivatives .
- Assay Design : Test analogs against disease-relevant cell lines (e.g., cancer A549 cells) using dose-response curves (IC determination) and apoptosis markers (e.g., caspase-3 activation) .
Q. How should researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Source Validation : Confirm compound purity (>95% via HPLC) and exclude batch-specific impurities.
- Assay Standardization : Replicate studies under identical conditions (e.g., cell culture media, incubation time).
- Orthogonal Validation : Use complementary assays (e.g., Western blotting for protein targets alongside cell viability assays) to confirm mechanisms. For example, apoptosis induction (via Annexin V staining) should correlate with caspase activation .
Q. What experimental strategies can elucidate the mechanism of action for this compound in anticancer research?
Methodological Answer:
- Target Identification : Perform pull-down assays with biotinylated probes or use chemoproteomics to identify binding partners.
- Pathway Analysis : Profile transcriptomic changes via RNA-seq after treatment to map affected pathways (e.g., p53 or MAPK signaling).
- Molecular Docking : Model interactions with suspected targets (e.g., kinases or tubulin) using software like AutoDock Vina, referencing structural analogs co-crystallized with proteins .
Q. How can researchers troubleshoot low bioactivity in in vivo models despite promising in vitro results?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to assess bioavailability. Poor solubility (common with trifluoromethyl groups) may require formulation adjustments (e.g., PEGylation or liposomal encapsulation).
- Metabolic Stability : Conduct liver microsome assays to identify rapid degradation pathways. Introduce blocking groups (e.g., methyl or fluorine) at metabolically labile sites .
Q. What cross-disciplinary approaches are recommended for studying this compound’s interactions with biological targets?
Methodological Answer:
- Integrated Workflow :
- Structural Biology : Co-crystallize the compound with its target protein (e.g., using SHELX for refinement) .
- Computational Modeling : Perform MD simulations to predict binding dynamics and off-target effects.
- Functional Assays : Validate predictions via SPR (surface plasmon resonance) for binding kinetics and CRISPR-based gene knockout to confirm target relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
